molecular formula C6H5IN2O B1285547 2-Amino-5-Iodopyridine-3-Carbaldehyde CAS No. 578007-67-7

2-Amino-5-Iodopyridine-3-Carbaldehyde

Cat. No.: B1285547
CAS No.: 578007-67-7
M. Wt: 248.02 g/mol
InChI Key: DSXSLRYMXWHNPF-UHFFFAOYSA-N
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Description

2-Amino-5-Iodopyridine-3-Carbaldehyde is a useful research compound. Its molecular formula is C6H5IN2O and its molecular weight is 248.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

2-Amino-5-Iodopyridine-3-Carbaldehyde shows promising applications in homogeneous catalytic aminocarbonylation. This process is used to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, compounds of potential biological importance. Elevated carbon monoxide pressure is used to yield these compounds in synthetically acceptable yields. The process involves simple and double carbon monoxide insertions from 3-iodopyridine, showcasing the compound's versatility in forming biologically significant derivatives (Takács et al., 2007).

Applications in Organic Synthesis

Synthesis of Imines and Schiff Bases

The compound is also integral in the synthesis of a variety of imines and Schiff bases. These organic compounds are recognized for their potential as herbicides, fungicides, antiviral, and anti-cancer agents. They also play a role in biology, particularly in vision and ATP synthesis. The compound's reactivity and ability to form stable structures under specific conditions make it a valuable precursor in the synthesis of biologically active molecules and pesticidal compounds (Gangadasu et al., 2002).

Applications in Condensation Reactions

Formation of Schiff Bases and Aminals

In condensation reactions, this compound exhibits reactivity that leads to the formation of Schiff bases or aminals with heterocyclic carbaldehydes. This property is crucial in synthesizing various organic compounds, further expanding its utility in organic chemistry and drug synthesis (Baikalova et al., 2002).

Safety and Hazards

“2-Amino-5-Iodopyridine-3-Carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, “2-Amino-5-Iodopyridine-3-Carbaldehyde” and similar compounds may continue to be a focus of future research in these fields.

Properties

IUPAC Name

2-amino-5-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXSLRYMXWHNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590323
Record name 2-Amino-5-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578007-67-7
Record name 2-Amino-5-iodo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578007-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-iodopyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Aminonicotinaldehyde (515 mg, 4.22 mmol), periodic acid (144.1 mg, 0.63 mmol) and iodine (460.2 mg, 0.43 mmol) were dissolved in a mixture of acetic acid (12.0 ml), H2O (0.6 ml) and H2SO4 (0.1 ml). The mixture was heated to 80° C. for 4 h. Then it was poured into Na2S2O3 (10% aq. solution), neutralized with NaOH (2N aq. solution) and extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated. The crude product was purified by flash chromatography; Pet. Ether, EtOAc (4:1→1:1) affording 842 mg (80%) the title compound.
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
144.1 mg
Type
reactant
Reaction Step One
Quantity
460.2 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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